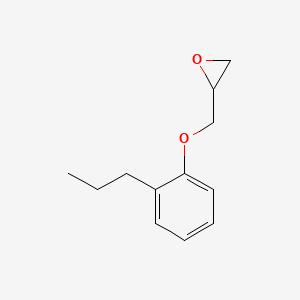

2-Propylphenylglycidyl ether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-[(2-propylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C12H16O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h3-4,6-7,11H,2,5,8-9H2,1H3 |

InChI Key |

TWFDUASEWSCMRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1OCC2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propylphenylglycidyl Ether

Classical Ether Synthesis Adaptations for Phenolic Precursors

The formation of the ether bond between the 2-propylphenol (B147445) precursor and the glycidyl (B131873) group is a critical step that often adapts classical ether synthesis methods.

Williamson Ether Synthesis: Mechanistic Considerations and Optimization for Aryl Glycidyl Ethers

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ethers and is frequently adapted for producing aryl glycidyl ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of synthesizing 2-Propylphenylglycidyl ether, the process begins with the deprotonation of the precursor, 2-propylphenol, by a base to form the more nucleophilic 2-propylphenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide, typically epichlorohydrin (B41342) in this specific synthesis. wikipedia.org

The mechanism involves a backside attack by the nucleophile on the carbon atom bearing a leaving group. wikipedia.org For the SN2 reaction to be efficient, the alkylating agent should ideally be a primary halide to minimize competing elimination reactions (E2), which are more prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

Optimization strategies for this synthesis include:

Choice of Base: For aryl ethers, common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com Stronger bases like sodium hydride (NaH) can also be used to ensure complete formation of the phenoxide. libretexts.orgkhanacademy.org

Solvent Selection: The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can accelerate SN2 reactions. jk-sci.com

Phase-Transfer Catalysis (PTC): To overcome the low solubility of the phenoxide salt in organic solvents, a phase-transfer catalyst is often employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are effective in transporting the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. jk-sci.com

Direct Alkylation Approaches for Aromatic Ethers

Direct alkylation of phenols provides an alternative route to the ether linkage. While the Williamson ether synthesis is a primary example of O-alkylation, other approaches focus on different alkylating agents and catalytic systems. alfa-chemistry.com For instance, alkylation can be achieved using reagents like dimethyl sulfate (B86663) or diazomethane, though these are less common for the introduction of a glycidyl group. alfa-chemistry.com

Epoxide Ring Formation Strategies

The formation of the characteristic three-membered epoxide ring is a defining feature of glycidyl ether synthesis. This can be achieved through various strategies, most commonly involving epichlorohydrin.

Epichlorohydrin-Based Etherification Reactions of Phenols

The most prevalent industrial method for synthesizing aryl glycidyl ethers, including this compound, is the reaction of a phenol (B47542) with epichlorohydrin in the presence of a base. google.comresearchgate.net This process is effectively a two-step, one-pot reaction.

Addition Reaction: The 2-propylphenoxide ion initiates a nucleophilic attack on one of the carbon atoms of the epoxide ring in epichlorohydrin. This ring-opening reaction forms a halohydrin ether intermediate (3-(2-propylphenoxy)-1-chloro-2-propanol). google.comresearchgate.net

Dehydrochlorination: In the presence of a stoichiometric amount of a base like sodium hydroxide, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride ion to form the new epoxide ring. This ring-closing step is an intramolecular Williamson ether synthesis. google.com

Catalytic Systems for Glycidyl Ether Synthesis: Homogeneous and Heterogeneous Catalysis

Catalysis plays a pivotal role in enhancing the rate and selectivity of glycidyl ether synthesis.

Homogeneous Catalysis: Phase-transfer catalysts (PTCs) are the most common type of homogeneous catalysts used in this synthesis. chalmers.seresearchgate.net As mentioned, quaternary ammonium salts facilitate the reaction between the phenoxide and epichlorohydrin, which typically reside in different phases (solid/liquid or liquid/liquid). chalmers.se Lewis acids can also be used to catalyze the initial ring-opening of epichlorohydrin by the phenol. google.com

Heterogeneous Catalysis: The use of solid catalysts offers advantages in terms of catalyst separation and reusability. Heterogeneous systems may employ solid bases or supported catalysts to drive the reaction. mdpi.com These approaches align with green chemistry principles by simplifying product purification.

Below is a table summarizing various catalytic systems used in glycidyl ether synthesis.

| Catalyst Type | Example(s) | Role in Synthesis | Phase |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Benzyltrimethylammonium bromide | Transports phenoxide anion to the organic phase | Homogeneous |

| Base Catalyst | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Deprotonates phenol and promotes ring closure | Homogeneous/Heterogeneous |

| Lewis Acid Catalyst | Tin(IV) chloride (SnCl₄) | Activates the epoxide ring for nucleophilic attack | Homogeneous |

| Heterogeneous Catalyst | Phosphotungstic acid over γ-Al₂O₃ | Facilitates O-alkylation | Heterogeneous |

Green Chemistry Approaches in Glycidyl Ether Synthesis: Solvent-Free and Anhydrous Methods

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. researchgate.net For glycidyl ether synthesis, this has led to the development of solvent-free and anhydrous methods that reduce waste and avoid the use of volatile organic compounds (VOCs). researchgate.netresearchgate.netdergipark.org.tr

A prominent green technique involves reacting the phenol, epichlorohydrin, a solid alkali hydroxide (e.g., NaOH pellets), and a phase-transfer catalyst without any added water or organic solvent. google.comchalmers.seresearchgate.net The liquid reactants themselves serve as the reaction medium. This approach offers several advantages:

Simplified Work-up: The solid by-products, such as sodium chloride and excess base, can be easily removed by filtration. researchgate.net

Reduced Waste: Eliminating organic solvents significantly reduces chemical waste and the environmental impact of the process. researchgate.net

Increased Efficiency: High reactant concentrations can lead to faster reaction rates.

Microwave-assisted synthesis is another green chemistry tool that has been applied to these reactions. dergipark.org.tr Microwave irradiation can dramatically shorten reaction times and often improves yields, frequently under solvent-free conditions. researchgate.netgoogle.com For example, the synthesis of phenyl glycidyl ether from phenol and epichlorohydrin in a microreactor can be completed in minutes with yields exceeding 98%. google.com

The following table outlines a comparison of traditional versus green synthesis approaches.

| Feature | Traditional Method | Green (Solvent-Free) Method |

| Solvent | Organic solvents (e.g., hexane) and/or water | None (reactants act as solvent) |

| Base | Aqueous sodium hydroxide solution | Solid sodium hydroxide pellets |

| Catalyst | Phase-transfer catalyst often required | Phase-transfer catalyst |

| Work-up | Liquid-liquid extraction, washing, distillation | Simple filtration of solid by-products |

| Waste | Contaminated water and organic solvent waste | Solid, easily disposable salt by-product |

| Yield | Often moderate (e.g., 39-76%) | Often high (e.g., >90%) researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically enriched this compound can be approached through established and robust catalytic asymmetric reactions. These methods introduce chirality in a controlled manner, leading to the preferential formation of one enantiomer over the other.

One of the most powerful and widely utilized methods for the enantioselective epoxidation of unfunctionalized alkenes is the Jacobsen-Katsuki epoxidation. researchgate.netwikipedia.org This reaction typically employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite. wikipedia.org The logical precursor for the synthesis of this compound via this route would be 2-propylallylbenzene. The chiral salen ligand creates a dissymmetric environment around the manganese center, which directs the oxygen atom transfer to one face of the double bond preferentially. The degree of enantioselectivity is influenced by factors such as the specific structure of the salen ligand, the reaction temperature, and the nature of any axial donor ligands. researchgate.net For styrene (B11656) and its derivatives, the Jacobsen-Katsuki epoxidation has been shown to produce epoxides with moderate to excellent enantiomeric excess (ee). For instance, the epoxidation of styrene using the Jacobsen catalyst can yield (R)-styrene oxide with an ee of 57%, which can be improved to 86% by conducting the reaction at a lower temperature (-78 °C). nih.gov

Another prominent strategy for accessing enantiopure epoxides is through the hydrolytic kinetic resolution (HKR) of a racemic mixture. This method is particularly effective for terminal epoxides and utilizes chiral cobalt-salen complexes as catalysts. nih.gov In the context of this compound, a racemic mixture of the compound would be subjected to partial hydrolysis in the presence of the chiral catalyst. One enantiomer of the epoxide is preferentially hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. The HKR method is known for its broad substrate scope and the ability to achieve very high enantiomeric excess (often ≥99%) for the recovered epoxide. nih.gov The efficiency of the resolution is quantified by the selectivity factor (krel), which is a ratio of the rate of hydrolysis of the faster-reacting enantiomer to the slower-reacting one. For many terminal epoxides, krel values well in excess of 50 have been reported, indicating a highly effective resolution. nih.gov

Enzymatic kinetic resolution offers a biocatalytic alternative to metal-based catalysts. Epoxide hydrolases are enzymes that catalyze the ring-opening of epoxides to form diols. By utilizing an enantioselective epoxide hydrolase, one enantiomer of racemic this compound can be selectively hydrolyzed, allowing for the isolation of the other enantiomer in high optical purity. For example, the kinetic resolution of phenyl glycidyl ether derivatives has been successfully demonstrated using various microbial sources, yielding the (S)-epoxides with greater than 99% ee. nih.gov

Below are tables summarizing representative data for these stereoselective methodologies as applied to structurally related substrates. While specific data for this compound is not extensively available, the results for these analogous compounds provide a strong indication of the potential efficacy of these methods for its stereoselective synthesis.

Table 1: Representative Data for Jacobsen-Katsuki Epoxidation of Styrene Derivatives This table presents data for the asymmetric epoxidation of styrene and related compounds using chiral manganese-salen catalysts, illustrating the potential enantioselectivity for a precursor to this compound.

| Alkene Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Styrene | (R,R)-Jacobsen Catalyst | NaOCl | CH2Cl2 | 25 | 75 | 57 (R) |

| Styrene | (R,R)-Jacobsen Catalyst | NaOCl | CH2Cl2 | -78 | - | 86 (R) |

| Substituted Styrenes | Chiral Mn(III)-salen | NaOCl | Ethyl Acetate | - | 95-98 | 29-88 |

| Various Alkenes | Chiral Mn(III)-salen | H2O2 | H2O | - | - | up to 95 |

Table 2: Representative Data for Hydrolytic Kinetic Resolution of Aryl Glycidyl Ethers This table showcases the effectiveness of hydrolytic kinetic resolution for producing enantiomerically enriched aryl glycidyl ethers, a method directly applicable to racemic this compound.

| Racemic Epoxide | Catalyst | Nucleophile | Catalyst Loading (mol%) | Recovered Epoxide Yield (%) | Recovered Epoxide ee (%) |

|---|---|---|---|---|---|

| Various Terminal Epoxides | (salen)Co(III) complex | H2O | 0.2-2.0 | - | ≥99 |

| Phenyl Glycidyl Ether Derivatives | Bacillus alcalophilus | H2O | - | - | >99 (S) |

| α-Naphthyl Glycidyl Ether | Engineered Epoxide Hydrolase | H2O | - | - | 99 (S) |

Reaction Mechanisms and Chemical Reactivity of 2 Propylphenylglycidyl Ether

Epoxide Ring-Opening Reactivity Studies

The epoxide group is the most reactive site in the 2-Propylphenylglycidyl ether molecule. The high reactivity is due to the significant ring strain in the three-membered ring, which is composed of angle and torsional strain. chemistrysteps.com This strain is relieved upon ring-opening, providing a strong thermodynamic driving force for the reaction. chemistrysteps.compressbooks.pub Epoxides can be opened by a wide variety of nucleophiles under either acidic or basic/neutral conditions. pressbooks.pubopenstax.orgchemistrytalk.org

Under basic or neutral conditions, the epoxide ring is opened by strong nucleophiles in a classic SN2 reaction. pressbooks.publibretexts.org The alkoxide that is part of the epoxide ring is normally a poor leaving group; however, the reaction proceeds because of the energy released from relieving the ring strain. chemistrysteps.compressbooks.publibretexts.org

Common nucleophiles that react with epoxides include:

Hydroxide (B78521) ions (OH⁻)

Alkoxides (RO⁻)

Amines (RNH₂ or R₂NH)

Grignard reagents (RMgX) pressbooks.pub

In these reactions, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a C-O bond. chemistrytalk.org The reaction results in an alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol product. chemistrysteps.comlibretexts.org

Under acidic conditions, the epoxide ring-opening is facilitated by the initial protonation of the epoxide oxygen by an acid catalyst. pressbooks.pubopenstax.orglibretexts.org This protonation makes the oxygen a much better leaving group, activating the epoxide for attack by even weak nucleophiles like water or alcohols. openstax.orglibretexts.orglibretexts.org

The mechanism is considered a hybrid between SN1 and SN2. openstax.orglibretexts.orglibretexts.org After protonation, the C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. libretexts.org The nucleophile then attacks one of the carbons before a full carbocation can form. libretexts.orglibretexts.org This acid-catalyzed pathway allows for ring-opening to occur under much milder conditions than ether cleavage. pressbooks.pubopenstax.orglibretexts.org

The outcome of the epoxide ring-opening reaction is highly dependent on the reaction conditions, which dictate both the regioselectivity and stereoselectivity of the product. libretexts.orglibretexts.org

Regioselectivity : This refers to which of the two epoxide carbons the nucleophile attacks.

Under basic/neutral conditions (SN2 mechanism) : Nucleophilic attack occurs at the less sterically hindered carbon atom. chemistrysteps.comopenstax.orglibretexts.orglibretexts.org In this compound, which is a terminal epoxide, the attack will preferentially occur at the primary (terminal) carbon. pressbooks.pub

Under acidic conditions (SN1/SN2 hybrid mechanism) : The nucleophilic attack occurs at the more substituted carbon. chemistrysteps.comopenstax.orglibretexts.org This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orglibretexts.org For this compound, the attack will occur at the secondary (internal) carbon. stackexchange.com

Table 2: Regioselectivity of Epoxide Ring-Opening for this compound

| Conditions | Mechanism Type | Site of Nucleophilic Attack | Rationale |

|---|---|---|---|

| Basic / Neutral (e.g., NaOCH₃) | SN2 | Less substituted carbon (C-3 of glycidyl (B131873) group) | Steric hindrance dominates. chemistrysteps.comopenstax.orglibretexts.org |

| Acidic (e.g., H₂SO₄ / CH₃OH) | SN1-like | More substituted carbon (C-2 of glycidyl group) | Electronic effects dominate (stabilization of partial positive charge). chemistrysteps.comopenstax.orglibretexts.org |

Stereoselectivity : The ring-opening of epoxides is a stereospecific reaction. The nucleophile always attacks from the side opposite to the C-O bond, in a process known as "backside attack". chemistrysteps.comopenstax.orgchemistrytalk.org This leads to an inversion of the stereochemical configuration at the carbon atom that is attacked. The resulting product has the new nucleophile and the hydroxyl group in a trans or anti configuration. chemistrysteps.compressbooks.publibretexts.org

Chemical Transformations of the Propylphenyl Moiety

The propylphenyl moiety of this compound is a key determinant of its chemical reactivity, offering two primary sites for transformation: the aromatic phenyl ring and the aliphatic propyl side chain. The phenyl ring is susceptible to electrophilic aromatic substitution, with the reaction's regioselectivity being governed by the electronic and steric effects of the existing propyl and glycidyl ether substituents. Concurrently, the propyl side chain, particularly its benzylic position, can undergo various oxidative and reductive transformations.

Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction typically proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the rapid deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of this compound, the phenyl ring is substituted with two groups: a propyl group and a glycidyl ether group, positioned ortho to each other. Both of these substituents act as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609) itself.

Propyl Group (-CH₂CH₂CH₃): As an alkyl group, it is an electron-donating group through an inductive effect. It directs incoming electrophiles to the ortho and para positions.

Glycidyl Ether Group (-OCH₂CH(O)CH₂): The ether oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, making it a strong activating group and an ortho, para-director.

The combined influence of these two ortho, para-directing groups determines the position of further substitution. The propyl group at position 2 directs incoming electrophiles to positions 4 and 6. The glycidyl ether group at position 1 directs to positions 3 and 5. Steric hindrance from the relatively bulky propyl and glycidyl ether groups will play a significant role in determining the final product distribution. Substitution is most likely to occur at the positions least sterically hindered, primarily positions 4 and 5, which are para to the existing substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. youtube.com

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is achieved by treating the aromatic compound with the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. lkouniv.ac.in

Friedel-Crafts Alkylation: This reaction involves the addition of an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com A significant limitation of this reaction is the potential for carbocation rearrangements to form a more stable carbocation before substitution occurs. masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation: An acyl group (-COR) is introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. pressbooks.pub Unlike alkylation, the acylium ion electrophile does not undergo rearrangement, and the resulting acylbenzene is deactivated towards further substitution, preventing polyacylation. pressbooks.pub The acyl group can subsequently be reduced to an alkyl group if desired. libretexts.orglibretexts.org

The table below summarizes the predicted outcomes of these reactions on this compound.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Propyl-4-nitrophenylglycidyl ether and 2-Propyl-5-nitrophenylglycidyl ether |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-propylphenylglycidyl ether and 5-Bromo-2-propylphenylglycidyl ether |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 4-Acetyl-2-propylphenylglycidyl ether and 5-Acetyl-2-propylphenylglycidyl ether |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 4-Methyl-2-propylphenylglycidyl ether and 5-Methyl-2-propylphenylglycidyl ether (Polyalkylation is possible) |

Oxidative and Reductive Transformations of Side Chains

The propyl side chain of this compound can undergo specific chemical transformations, primarily at the benzylic carbon—the carbon atom directly attached to the aromatic ring.

The benzylic position of the propyl group is susceptible to oxidation due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring. libretexts.org

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains attached to a benzene ring. libretexts.orgscribd.com For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.orgyoutube.com The reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid (-COOH) group. libretexts.orgdoubtnut.com In the case of this compound, this would result in the formation of 2-(glycidyloxymethyl)benzoic acid.

Benzylic Bromination: A more selective oxidation is benzylic bromination, which occurs when an alkylbenzene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. pressbooks.pub This reaction introduces a bromine atom specifically at the benzylic position via a free-radical chain mechanism. pressbooks.pub The stability of the intermediate benzylic radical ensures the high selectivity of this reaction. scribd.com Applying this to this compound would yield 2-(1-bromopropyl)phenylglycidyl ether.

The propyl group, being a simple alkyl chain, is generally inert to chemical reduction under standard conditions. Alkanes are already in a low oxidation state and lack functional groups that are susceptible to common reducing agents.

While the propyl chain itself is not readily reduced, reductive processes are highly relevant for functional groups that might be introduced onto the molecule. For example, a nitro group added to the ring via nitration can be reduced to an amino group (-NH₂) using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). youtube.com Similarly, a ketone formed from Friedel-Crafts acylation can be reduced to a methylene (B1212753) group (-CH₂-) via methods like the Wolff-Kishner or Clemmensen reductions, providing a route to synthesize specific alkylbenzenes that are not accessible through direct alkylation due to rearrangements. libretexts.orgyoutube.com

The table below outlines the key transformations of the propyl side chain.

| Transformation Type | Reaction | Reagents | Predicted Product |

|---|---|---|---|

| Oxidation | Benzylic Oxidation | KMnO₄, heat | 2-(glycidyloxymethyl)benzoic acid |

| Oxidation | Benzylic Bromination | N-Bromosuccinimide (NBS), (PhCO)₂O₂ | 2-(1-bromopropyl)phenylglycidyl ether |

| Reduction | Reduction of Alkyl Chain | N/A (Generally unreactive) | No reaction |

Polymerization Chemistry of 2 Propylphenylglycidyl Ether

Homopolymerization Studies

The conversion of 2-Propylphenylglycidyl ether into its corresponding homopolymer, poly(this compound), can be achieved through several distinct ring-opening polymerization pathways. These methods, including cationic, anionic, and coordination polymerization, offer different levels of control over the polymer's molecular weight, architecture, and stereochemistry. The ortho-propyl group is expected to exert steric and electronic effects that modulate the polymerization kinetics and the properties of the final polymer.

Cationic Ring-Opening Polymerization Mechanisms and Kinetics

Cationic ring-opening polymerization (CROP) of epoxides is initiated by electrophilic species, such as Brønsted or Lewis acids, which activate the monomer by protonating or coordinating to the oxygen atom of the oxirane ring. This activation facilitates nucleophilic attack by another monomer molecule, leading to the propagation of the polymer chain. The mechanism typically proceeds via an SN2-type reaction, involving the backside attack of a monomer on the carbon-oxygen bond of the activated epoxide.

The kinetics of CROP can be complex and are often influenced by factors such as the nature of the initiator, the solvent polarity, and the monomer structure. For this compound, the electron-donating nature of the propyl group at the ortho position is expected to increase the electron density on the phenyl ring and, to a lesser extent, on the ether oxygen. This could potentially enhance the basicity of the ether oxygen, influencing its interaction with the cationic initiator. However, the steric hindrance presented by the ortho-propyl group might impede the approach of the incoming monomer to the active chain end, potentially slowing the rate of propagation compared to less substituted phenyl glycidyl (B131873) ethers.

Chain transfer and termination reactions are common in CROP systems and can limit the achievable molecular weight and broaden the molecular weight distribution. These side reactions can involve the transfer of a proton from the growing chain to a monomer molecule or the reaction of the active center with counter-ions or impurities.

Anionic Ring-Opening Polymerization Mechanisms and Kinetics, including Alkoxide Initiators

Anionic ring-opening polymerization (AROP) of epoxides is initiated by nucleophiles, most commonly alkoxides, which attack one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a new alkoxide at the other end, which then propagates the polymerization by attacking another monomer molecule. This process generally leads to the formation of linear polyethers.

The kinetics of AROP are highly dependent on the reactivity of the initiator and the structure of the monomer. For this compound, the steric bulk of the ortho-propyl group is a significant factor. It is likely to sterically hinder the approach of the nucleophilic initiator and the propagating chain end to the epoxide ring, which could result in a slower polymerization rate compared to phenyl glycidyl ether.

The use of strong bases, such as potassium alkoxides, often in conjunction with crown ethers to enhance the nucleophilicity of the initiating species, can lead to a more controlled polymerization. Under these "living" or "controlled" polymerization conditions, chain termination and transfer reactions are minimized, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).

| Initiator System | Monomer | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Polydispersity (Đ) |

| Potassium Naphthalenide / 18-crown-6 | Phenyl Glycidyl Ether | THF | 25 | 5,000 - 20,000 | 1.05 - 1.15 |

| Potassium tert-butoxide | Phenyl Glycidyl Ether | Bulk | 70 | 3,000 - 10,000 | 1.10 - 1.25 |

| Sodium Methoxide | Phenyl Glycidyl Ether | Dioxane | 50 | 2,500 - 8,000 | 1.20 - 1.40 |

Coordination Polymerization in the Synthesis of Poly(this compound)

Coordination polymerization utilizes transition metal-based catalysts, such as Ziegler-Natta or organometallic complexes, to achieve a high degree of control over the polymerization process, including stereoselectivity. In the context of epoxide polymerization, these catalysts typically operate through a coordinate anionic mechanism. The epoxide monomer first coordinates to the metal center of the catalyst, which activates it towards nucleophilic attack by the growing polymer chain, which is also coordinated to the metal center.

This mechanism can lead to the formation of isotactic or syndiotactic polymers, depending on the nature of the catalyst and the reaction conditions. For this compound, the steric and electronic properties of the ortho-propylphenyl group would play a crucial role in the coordination step and the subsequent insertion of the monomer into the polymer chain. The steric hindrance of the substituent could influence the stereochemistry of the resulting polymer.

Catalyst systems based on aluminum, zinc, or rare-earth metals are often employed for the coordination polymerization of epoxides. The choice of catalyst can significantly impact the activity, selectivity, and the properties of the resulting poly(this compound).

| Catalyst System | Monomer | Solvent | Temperature (°C) | Stereoregularity |

| Triethylaluminum / Water | Phenyl Glycidyl Ether | Toluene | 60 | Isotactic-rich |

| Zinc Hexacyanocobaltate(III) | Phenyl Glycidyl Ether | Dioxane | 80 | Atactic |

| Yttrium Alkoxide Complex | Phenyl Glycidyl Ether | Toluene | 25 | Isotactic |

This table provides illustrative data for the coordination polymerization of phenyl glycidyl ether, as specific data for this compound is not available. The data highlights the influence of the catalyst on the stereochemistry of the resulting polymer.

Polymerization Control and Molecular Weight Regulation (e.g., low polydispersity)

Achieving control over the molecular weight and maintaining a narrow molecular weight distribution (low polydispersity, Đ) are key objectives in polymer synthesis. For the polymerization of this compound, living anionic polymerization is generally the most effective method for achieving these goals. By carefully selecting the initiator, solvent, and temperature, and by ensuring the absence of impurities that can act as terminating or chain-transfer agents, it is possible to produce polymers where the chain growth proceeds without termination.

In a living polymerization, the number of active polymer chains remains constant throughout the reaction. This allows the final molecular weight to be predetermined by the initial molar ratio of monomer to initiator. The resulting polymers typically exhibit a narrow molecular weight distribution, with polydispersity indices approaching 1.0.

Coordination polymerization can also offer good control over molecular weight and polydispersity, particularly with well-defined single-site catalysts. Cationic polymerization, on the other hand, is often more challenging to control due to the prevalence of side reactions, although certain "living" cationic systems have been developed.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers provides a route to materials with tailored properties that combine the characteristics of both monomer units. The incorporation of different comonomers can be used to modify properties such as glass transition temperature, solubility, and mechanical strength.

Ring-Opening Copolymerization with Aliphatic and Aromatic Epoxides

This compound can be copolymerized with a variety of other epoxides, both aliphatic and aromatic, via ring-opening mechanisms. The relative reactivity of the monomers, often expressed as reactivity ratios (r1 and r2), determines the microstructure of the resulting copolymer (i.e., whether it is random, alternating, blocky, or gradient).

In anionic copolymerization, the reactivity of glycidyl ethers is influenced by the electronic and steric nature of their substituents. It is generally observed that glycidyl ethers with electron-withdrawing groups are more reactive, while those with bulky substituents are less reactive. When copolymerizing this compound with a simple aliphatic epoxide like propylene (B89431) oxide, the steric hindrance of the ortho-propylphenyl group might lead to a lower reactivity compared to the less hindered propylene oxide. This would result in a copolymer with a gradient or blocky structure, depending on the magnitude of the reactivity difference.

Conversely, in copolymerization with another aromatic epoxide, such as phenyl glycidyl ether, the reactivity difference might be less pronounced, potentially leading to a more random incorporation of the monomer units. The specific reactivity ratios would need to be determined experimentally to predict the precise copolymer composition and structure.

| Monomer 1 | Monomer 2 | Polymerization Method | r1 | r2 | Copolymer Type |

| Ethylene Oxide | Allyl Glycidyl Ether | Anionic | 0.54 | 1.31 | Random/Gradient |

| Propylene Oxide | Phenyl Glycidyl Ether | Anionic | ~1 | ~1 | Random |

| Phenyl Glycidyl Ether | tert-Butyl Glycidyl Ether | Cationic | >1 | <1 | Gradient/Blocky |

This table presents representative reactivity ratios for the copolymerization of various epoxides. These values illustrate how monomer structure influences copolymer composition. Specific data for this compound is not available.

Integration into Complex Polymer Systems (e.g., Poly(Ether Ether Ketone) surface modifications)

Poly(Ether Ether Ketone) (PEEK) is a high-performance thermoplastic known for its excellent mechanical properties and chemical resistance. However, its inherent chemical inertness and low surface energy can lead to poor adhesion with other materials, which is a significant challenge in advanced applications such as medical implants and aerospace composites. otago.ac.nz Surface modification is a key strategy to enhance the functionality and adhesion of PEEK surfaces. One approach involves the introduction of reactive functional groups, such as epoxides, onto the PEEK surface.

While direct studies detailing the use of this compound for PEEK surface modification are not extensively documented in publicly available research, the principles of grafting epoxy-containing molecules are well-established. Techniques such as plasma treatment, chemical etching, or radiation-induced grafting can be employed to create active sites on the PEEK backbone. otago.ac.nznih.gov These active sites can then initiate the polymerization of glycidyl ethers or facilitate the covalent bonding of molecules like this compound.

The introduction of the glycidyl ether moiety from this compound onto the PEEK surface would create a reactive interface. The pendant epoxy groups can then form covalent bonds with adhesives, coatings, or other polymers that have complementary functional groups (e.g., amines, anhydrides, or thiols). This covalent linkage significantly improves interfacial adhesion compared to the weaker van der Waals forces present with unmodified PEEK. For instance, research on grafting poly(glycidyl methacrylate) onto PEEK has demonstrated a substantial increase in lap shear strength with epoxy adhesives. researchgate.net The propylphenyl group of the ether would also influence the surface properties, potentially altering hydrophobicity and compatibility with other aromatic polymers.

The modification process can be tailored to control the density of the grafted epoxy groups, thereby influencing the final surface properties. A higher grafting density could lead to a more robust interface, but might also affect the bulk properties of the PEEK substrate if the modification is too aggressive. The choice of this compound, with its specific combination of a reactive epoxy group and a non-polar propylphenyl group, offers a potential route to finely tune the surface energy and chemical reactivity of PEEK for specialized applications.

Development of Polymeric Architectures

Synthesis of Linear and Branched Poly(this compound)

The synthesis of poly(this compound) with controlled architectures, such as linear and branched structures, can be achieved through various polymerization techniques, primarily ring-opening polymerization of the epoxide ring.

Linear Poly(this compound): Linear polymers of this compound are typically synthesized via anionic or cationic ring-opening polymerization. In anionic polymerization, an initiator such as an alkoxide is used to attack the less sterically hindered carbon of the epoxide ring, leading to a controlled, living polymerization. This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The polymerization proceeds in a chain-growth fashion, resulting in a linear polyether backbone with pendant propylphenyl groups.

Cationic ring-opening polymerization can also be employed, often initiated by Lewis or Brønsted acids. google.com This method can also produce linear polymers, although side reactions are sometimes more prevalent compared to anionic polymerization, potentially leading to broader molecular weight distributions. The choice of initiator, solvent, and temperature are critical parameters to control the polymerization and obtain the desired linear architecture.

Branched Poly(this compound): The synthesis of branched or hyperbranched poly(this compound) can be approached through several strategies. One method involves the use of a multifunctional initiator in a standard ring-opening polymerization, leading to the formation of star-shaped polymers. scispace.com

Alternatively, a self-condensing vinyl polymerization approach can be utilized if a vinyl group is introduced into the monomer. However, a more direct route to hyperbranched structures from glycidyl ethers is the polycondensation of an ABn-type monomer, where 'A' and 'B' are reactive groups that can condense. frontiersin.org For a monomer like this compound, branching can be induced by controlling the polymerization conditions to promote chain transfer reactions or by copolymerizing it with a multifunctional epoxy monomer that acts as a branching agent. google.com Ring-opening multibranching polymerization is another advanced technique that can yield hyperbranched polyethers. frontiersin.org These branched architectures result in polymers with unique properties, such as lower viscosity in solution and a high density of functional end groups compared to their linear counterparts.

Formation of Crosslinked Networks in Epoxy Resin Systems

This compound, as a monofunctional epoxide, can be incorporated into epoxy resin formulations to form crosslinked networks. In these systems, a di- or multi-functional epoxy resin (like Bisphenol A diglycidyl ether) forms the primary network structure when cured with a hardener (e.g., an amine, anhydride (B1165640), or catalytic curing agent). cranfield.ac.ukmdpi.com

When this compound is included in the formulation, its single epoxy group reacts with the curing agent and becomes incorporated into the polymer network. nagase.com However, because it has only one reactive site, it acts as a chain terminator in the polymerization process. This means that at the point of its incorporation, the growth of a polymer chain is stopped in that direction.

Role as a Reactive Diluent in Polymer Compositions

In many epoxy resin applications, the high viscosity of the base resin can be a significant processing challenge. Reactive diluents are low-viscosity compounds that are added to reduce the viscosity of the formulation, improving its handling and application characteristics, such as wetting of substrates and impregnation of fibers. evonik.com this compound, being a relatively small molecule with a single epoxy group, can function effectively as a reactive diluent. abg-am.comspecialchem.com

Unlike non-reactive diluents, which can migrate out of the cured polymer over time and negatively affect its properties, reactive diluents have a functional group (in this case, the epoxide) that allows them to co-react with the resin system during the curing process. nagase.com This ensures that the diluent becomes a permanent part of the polymer network, minimizing issues like plasticization and property degradation.

Impact on Cure Kinetics and Crosslinking Density

The addition of this compound as a reactive diluent has a direct impact on both the cure kinetics and the final crosslinking density of the epoxy network.

Cure Kinetics: The reduction in viscosity upon adding this compound increases the mobility of the reactive species within the resin mixture. researchgate.net This enhanced mobility can lead to an acceleration of the curing reaction, particularly in the initial stages, as the reactive groups can encounter each other more easily. However, the specific effect on cure kinetics can also depend on the reactivity of the diluent itself compared to the base epoxy resin and the type of curing agent used. researchgate.net In some cases, the diluent may have a catalytic or inhibiting effect on the curing reactions.

Crosslinking Density: As a monofunctional epoxide, this compound incorporates into the polymer network but also terminates chain growth at the point of addition. This has a direct consequence on the crosslinking density of the final cured polymer. The crosslink density, which is the number of crosslinks per unit volume, is reduced because some of the potential crosslinking sites of the multifunctional resin are effectively "capped" by the monofunctional diluent. abg-am.comspecialchem.com The magnitude of this reduction is directly proportional to the concentration of this compound in the formulation.

Below is an interactive table illustrating the general effect of increasing the concentration of a monofunctional reactive diluent like this compound on the properties of an epoxy system.

| Concentration of this compound | Viscosity | Initial Cure Rate | Crosslink Density |

| Low | Moderately Reduced | Slightly Increased | Slightly Reduced |

| Medium | Significantly Reduced | Increased | Moderately Reduced |

| High | Very Low | May decrease after initial acceleration | Significantly Reduced |

Influence on Polymer Network Formation

The bulky and relatively non-polar propylphenyl side groups introduced by the diluent will also affect the network structure. These groups can increase the free volume within the polymer network and may hinder close packing of the polymer chains. This can influence properties such as moisture absorption and chemical resistance. The homogeneous distribution of the reactive diluent throughout the resin is crucial for the formation of a uniform network. Poor mixing could lead to regions with varying crosslink densities, resulting in a material with inconsistent properties. The final network can be visualized as a three-dimensional structure of crosslinked polymer chains with pendant propylphenyl groups distributed throughout.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Propylphenylglycidyl Ether and Its Polymeric Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular architecture of 2-propylphenylglycidyl ether. By probing the interactions of molecules with electromagnetic radiation, these techniques offer insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The protons of the propyl group, the aromatic ring, and the glycidyl (B131873) moiety will resonate in characteristic regions of the spectrum. Protons on carbons adjacent to the electron-withdrawing ether oxygen are shifted downfield (to a higher ppm value). libretexts.org The protons of the oxirane (epoxide) ring typically appear at a slightly higher field than other ethers, generally in the 2.5 to 3.5 δ range. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Ether carbon atoms typically absorb in the 50 to 80 δ range. libretexts.org The spectrum will show distinct peaks for the three carbons of the propyl group, the six carbons of the aromatic ring (with ortho, meta, para, and substituted carbons having slightly different shifts), and the three carbons of the glycidyl ether group. The chemical shifts are sensitive to the electronic environment, providing a detailed carbon fingerprint of the molecule.

2D NMR Techniques: To confirm assignments made in 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY identifies protons that are spin-spin coupled, revealing neighbor relationships (e.g., which -CH₂- is next to a -CH₃). HSQC correlates directly bonded proton and carbon atoms, definitively linking the ¹H and ¹³C spectral assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on spectral data for analogous compounds like phenyl glycidyl ether and propylbenzene (B89791). libretexts.orgchemicalbook.comillinois.edu

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Propyl | -CH₂-CH₂-CH₃ | ~0.9 (t) | ~14 |

| -CH₂-CH₂-CH₃ | ~1.6 (sextet) | ~24 | |

| -Ar-CH₂- | ~2.6 (t) | ~38 | |

| Aromatic | Ar-H (various) | ~6.8 - 7.3 (m) | ~115 - 157 |

| Glycidyl | -O-CH₂- | ~3.9 - 4.2 (m) | ~70 |

| -CH(oxirane) | ~3.3 (m) | ~50 | |

| -CH₂(oxirane) | ~2.7, ~2.9 (m) | ~45 |

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. An IR spectrum provides a unique "fingerprint" that is characteristic of the molecule's structure and the functional groups it contains.

For this compound, key diagnostic absorption bands would confirm the presence of its main structural components:

Oxirane (Epoxide) Ring: The presence of the epoxy group is confirmed by characteristic bands. These include the asymmetric C-O-C stretching vibration around 915 cm⁻¹ and C-H stretching of the epoxy ring hydrogens around 3056 cm⁻¹. nih.gov The disappearance of the band near 915 cm⁻¹ is a reliable indicator of the oxirane ring opening during polymerization reactions. nih.govresearchgate.net

Ether Linkage: A strong, characteristic C-O-C stretching absorption is expected in the 1250-1050 cm⁻¹ region. Phenyl alkyl ethers often show two distinct strong bands for this linkage. libretexts.org

Aromatic Ring: The presence of the benzene (B151609) ring is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching of the aromatic protons just above 3000 cm⁻¹. Out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern (in this case, ortho-disubstituted).

Alkyl Group: C-H stretching vibrations for the propyl group's sp³ hybridized carbons are expected just below 3000 cm⁻¹.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether C-O-C | Asymmetric Stretching | ~1250 |

| Oxirane C-H | Stretching | ~3050 |

| Oxirane C-O | Asymmetric Ring Stretch | ~915 |

| Oxirane C-O | Symmetric Ring Stretch | ~840 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the precise molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₆O₂), the expected molecular weight is approximately 192.25 g/mol .

Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation through characteristic pathways for aryl ethers. blogspot.com Common fragmentation patterns include:

Alpha-Cleavage: The bond adjacent to the ether oxygen can break. The most significant alpha-cleavage would be the loss of the glycidyl group (•CH₂CHOCH₂) to form a stable 2-propylphenoxonium ion.

Beta-Cleavage: Cleavage of the bond beta to the aromatic ring is a major fractionation pathway for aromatic ethers. blogspot.com This involves the breaking of the O-CH₂ bond, leading to the formation of a 2-propylphenol (B147445) radical cation.

Loss of Propyl Group: Cleavage of the bond between the aromatic ring and the propyl group can occur, although this is generally less favored than cleavages adjacent to the oxygen atom.

Rearrangements: Hydrogen rearrangements can also occur, leading to characteristic fragment ions. blogspot.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₉H₁₁O]⁺ | Loss of propyl radical (•C₃H₅) |

| 135 | [C₉H₁₁O]⁺ | Loss of propyl group (•C₃H₇) |

| 107 | [C₇H₇O]⁺ | Cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion from propylbenzene moiety |

| 57 | [C₃H₅O]⁺ | Glycidyl cation |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the chromophore—the part of the molecule that absorbs light—is the substituted benzene ring.

Benzene itself displays three absorption bands originating from π→π* transitions: an intense primary band (E1 band) around 184 nm, a secondary band (E2 band) near 204 nm, and a less intense, fine-structured band (B band) around 256 nm. spcmc.ac.in Substitution on the benzene ring can cause these bands to shift to longer wavelengths (bathochromic shift) and increase in intensity (hyperchromic effect). spcmc.ac.in The alkyl (propyl) and glycidyl ether groups are auxochromes that modify the absorption of the benzene chromophore. The spectrum is expected to show a strong absorption maximum below 220 nm and a weaker, broader band in the 260-280 nm region, characteristic of a substituted benzene ring. nist.gov

Chromatographic Separation and Characterization

Chromatographic techniques are essential for separating components of a mixture and are routinely used to assess the purity of this compound and to analyze its polymeric systems.

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is ideally suited for determining the purity of this compound and quantifying it in various matrices. nih.gov

In a typical GC analysis, the sample is vaporized and injected into a long, thin column (often a 5% phenyl methyl siloxane stationary phase). d-nb.info An inert carrier gas (like helium or nitrogen) moves the vaporized sample through the column. Compounds separate based on their boiling points and their interactions with the stationary phase. The time it takes for a compound to travel through the column is its retention time, which is a characteristic identifier under specific conditions.

A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is placed at the end of the column.

GC-FID: Provides high sensitivity for organic compounds and is excellent for quantitative analysis, where the peak area is proportional to the amount of the compound present. nih.gov

GC-MS: Combines the separation power of GC with the identification capabilities of MS. As each component elutes from the GC column, it is immediately analyzed by the mass spectrometer, providing a mass spectrum that can confirm the identity of the peak. This is the definitive method for identifying impurities and reaction byproducts.

This method allows for the detection and quantification of starting materials, residual monomers, solvents, and any potential side-products, ensuring the quality and purity of the this compound monomer before its use in polymerization.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. It is particularly crucial for assessing the purity of the monomer, monitoring the progress of polymerization reactions by measuring monomer consumption, and detecting any side products or impurities.

The separation is typically achieved using a reversed-phase (RP) HPLC method. In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. For aromatic compounds like glycidyl ethers, a gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a high percentage of water) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. kpi.ua This gradient allows for the effective separation of the relatively nonpolar this compound from more polar starting materials or potential hydrolysis byproducts.

Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule exhibits strong absorbance in the UV region (typically around 254 nm). This allows for sensitive and accurate quantification of the compound. By comparing the retention time of the sample peak to that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration, enabling precise purity assessment. For similar compounds like o-Cresyl glycidyl ether, a mobile phase of acetonitrile and water with an acid modifier has proven effective. sielc.com

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound Batches

This table presents hypothetical data from the quality control analysis of three different synthesis batches of this compound using a standardized HPLC method.

| Batch ID | Retention Time (min) | Peak Area | Calculated Purity (%) | Notes |

|---|---|---|---|---|

| PPGE-001 | 8.42 | 1589400 | 99.6 | Meets specification |

| PPGE-002 | 8.41 | 1552300 | 97.3 | Minor impurity peak at 4.15 min |

| PPGE-003 | 8.43 | 1601150 | 99.8 | High purity batch |

HPLC Conditions: Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of Water (A) and Acetonitrile (B); Detector: UV at 254 nm.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of poly(this compound). This information is critical as it directly influences the polymer's mechanical, thermal, and rheological properties. lcms.cz

GPC separates polymer chains based on their hydrodynamic volume in solution. The instrumentation consists of a pump, an injector, a series of columns packed with porous gel, and a detector (most commonly a refractive index detector). A dilute solution of the polymer is injected into the system and flows through the columns. Larger polymer chains cannot enter the pores of the gel and thus elute first, while smaller chains penetrate the pores to varying extents and have a longer path, eluting later. lcms.cz

The output is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the retention times can be converted into a molecular weight distribution curve. From this curve, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are the same length), while higher values indicate a broader distribution.

Interactive Data Table: GPC Analysis of Poly(this compound) Samples

This table shows hypothetical GPC results for poly(this compound) synthesized under different conditions, illustrating the impact on molecular weight and polydispersity.

| Sample ID | Synthesis Condition | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PPGE-P1 | Low Initiator Conc. | 12,500 | 15,200 | 1.22 |

| PPGE-P2 | High Initiator Conc. | 6,800 | 8,500 | 1.25 |

| PPGE-P3 | Controlled Polymerization | 10,200 | 11,100 | 1.09 |

GPC Conditions: Eluent: Tetrahydrofuran (THF); Columns: Styragel HR series; Calibration: Polystyrene standards.

X-ray Diffraction (XRD) for Crystalline Structure and Polymer Morphology Analysis

In XRD analysis, a beam of X-rays is directed at the polymer sample. Crystalline regions within the polymer are composed of ordered, repeating atomic arrangements that act as a diffraction grating. These ordered regions produce constructive interference at specific angles, resulting in sharp diffraction peaks in the XRD pattern. drawellanalytical.com In contrast, amorphous regions lack long-range order, causing the X-rays to scatter incoherently, which produces a broad, diffuse "halo" in the pattern. researchgate.netyoutube.com

For a semi-crystalline polymer, the XRD pattern will be a superposition of sharp crystalline peaks on top of a broad amorphous halo. By analyzing the relative areas of these components, the percent crystallinity can be quantified. The positions of the diffraction peaks (given as 2θ angles) can be used via Bragg's Law to calculate the interplanar spacings (d-spacings) within the crystal lattice, providing insight into the unit cell structure of the crystalline domains.

Interactive Data Table: Hypothetical XRD Data for Poly(this compound)

This table presents a comparison of hypothetical XRD data for a sample of poly(this compound) that has been processed in two different ways: rapidly quenched to promote an amorphous state and slowly annealed to encourage crystallization.

| Processing Method | Pattern Features | Prominent Peak (2θ) | Calculated d-spacing (Å) | Estimated Crystallinity (%) |

|---|---|---|---|---|

| Quenched | Broad amorphous halo | ~20.5° (broad) | ~4.33 | < 10 |

| Annealed | Sharp peaks on amorphous halo | 21.2° (sharp) | 4.19 | 35 |

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Transitions and Thermal Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For poly(this compound), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for understanding its thermal transitions and stability. advanced-emc.comlabmanager.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. universallab.org It is used to detect thermal transitions where energy is absorbed (endothermic) or released (exothermic). For polymers, DSC is primarily used to determine the glass transition temperature (Tg)—the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. The Tg appears as a step-like change in the heat flow curve. DSC can also detect melting (an endothermic peak) if the polymer is semi-crystalline and curing or cross-linking reactions (an exothermic peak). youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). universallab.org TGA is used to evaluate the thermal stability of a polymer. The output is a curve showing mass percentage versus temperature. The temperature at which significant weight loss begins indicates the onset of thermal decomposition. TGA can also provide information on the composition of multi-component systems and the amount of residual material (char yield) left at high temperatures.

Interactive Data Table: Thermal Properties of Poly(this compound) from DSC and TGA

This table summarizes hypothetical but representative thermal analysis data for a sample of poly(this compound).

| Analysis Technique | Parameter | Value | Unit |

|---|---|---|---|

| DSC | Glass Transition Temperature (Tg) | 45 | °C |

| TGA (in N2) | Onset of Decomposition (Td, 5%) | 315 | °C |

| Temperature of Max Decomposition Rate | 360 | °C | |

| Char Yield at 600 °C | 22 | % |

The available literature broadly covers the chemistry of glycidyl ethers as a class of compounds, including their reactions and applications in polymer science. However, detailed research findings, data tables, and specific examples concerning the modifications of the aromatic ring, chemical transformations of the glycidyl ether functionality, introduction of reactive handles, structure-reactivity relationships, and its use as a specialty monomer for advanced polymer architectures, as they pertain specifically to this compound, are not available in the public domain.

To maintain scientific accuracy and adhere strictly to the provided outline and the focus on "this compound," the generation of a thorough and informative article as requested is not feasible. Information on related compounds, such as phenyl glycidyl ether or allyl glycidyl ether, cannot be used as a substitute, as this would violate the explicit instructions to focus solely on the specified compound.

Derivatization and Functionalization of 2 Propylphenylglycidyl Ether

Advanced Materials Applications of Derivatized 2-Propylphenylglycidyl Ether

Development of Crosslinking Agents and Curable Resins

Information on the development of crosslinking agents and curable resins specifically from this compound is not available in the reviewed scientific literature.

Theoretical and Computational Chemistry Studies on 2 Propylphenylglycidyl Ether

Reaction Mechanism Elucidation through Computational Modeling:

Kinetic and Thermodynamic Aspects of Chemical Transformations:These studies would calculate important parameters like activation energies and reaction enthalpies, which are essential for predicting reaction rates and equilibrium positions.

Future computational chemistry research could bridge this knowledge gap by applying established theoretical models to 2-Propylphenylglycidyl ether, thereby providing valuable insights into its chemical behavior.

Molecular Dynamics Simulations for Intermolecular Interactions and Polymer Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structure-property relationships of polymeric materials at an atomic level. rsc.org While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the behavior of this compound can be credibly inferred from computational studies on analogous poly(glycidyl ether)s and polymers featuring aromatic and alkyl side chains. mdpi.comrsc.org Such simulations provide critical insights into the intermolecular forces governing the polymer's condensed-phase behavior and the resulting macroscopic properties.

Intermolecular Interaction Analysis

The unique structure of the 2-propylphenyl side group dictates a complex interplay of intermolecular forces that can be quantified using MD simulations. The primary interactions of interest include:

π-π Stacking Interactions: The phenyl rings on the side chains are expected to engage in π-π stacking. MD simulations can elucidate the preferred orientation (e.g., parallel-displaced or T-shaped) and stacking distance of these aromatic cores. The self-organization of polymers with polyaromatic molecules is significantly influenced by the position and length of their side chains. rsc.org

Side Chain Steric Effects: The position and bulk of the propyl group on the phenyl ring create steric hindrance, which can interfere with the close packing of the aromatic rings. researchgate.net This steric interference can disrupt the stacking of polyaromatic cores, a phenomenon that can be quantified in simulations. rsc.org

To analyze these interactions, a key tool is the Radial Distribution Function (RDF) , g(r). The RDF describes the probability of finding a particle at a distance r from a reference particle. By calculating RDFs between the centers of mass of the phenyl rings, for instance, researchers can identify the characteristic distances for π-π stacking.

An illustrative representation of the kind of data that could be obtained from such an analysis is presented below.

| Interaction Type | Atom/Group Pair | Peak Distance (Å) from RDF Analysis | Interaction Energy (kcal/mol) |

|---|---|---|---|

| π-π Stacking | Phenyl-Phenyl | 3.5 - 4.5 | -2.5 to -4.0 |

| Van der Waals | Propyl-Propyl | 4.0 - 5.0 | -1.0 to -2.0 |

| Backbone-Backbone | Ether-Ether | 3.0 - 4.0 | -0.5 to -1.5 |

Note: The data in this table is hypothetical and serves as an example of the results that would be expected from a molecular dynamics simulation. The values are based on typical ranges for such interactions in similar polymer systems.

Polymer Behavior and Dynamics

Key parameters analyzed include:

Mean Squared Displacement (MSD): By calculating the MSD of the polymer chains over time, their mobility and diffusion characteristics can be determined. A steeper slope in an MSD plot indicates higher mobility. This is crucial for understanding whether the polymer is in a glassy, rigid state or a more rubbery, mobile state.

Conformational Analysis: The flexibility of the polymer backbone can be assessed by analyzing the distribution of dihedral angles along the chain. kpi.ua The presence of the bulky 2-propylphenyl side group is expected to restrict certain torsional motions, leading to a stiffer polymer chain compared to poly(glycidyl ether)s with smaller, more flexible side chains. researchgate.net

The results from these analyses can be compiled to predict material properties. For example, the glass transition temperature can be estimated by simulating the polymer at various temperatures and identifying the point at which properties like density or mobility show a distinct change in their temperature dependence.

An exemplary data table summarizing these behavioral metrics is shown below.

| Temperature (K) | Average Radius of Gyration (Rg) (Å) | Diffusion Coefficient (x 10⁻⁷ cm²/s) | Simulated Density (g/cm³) |

|---|---|---|---|

| 300 | 15.2 | 0.5 | 1.15 |

| 350 | 15.8 | 2.1 | 1.12 |

| 400 | 16.5 | 5.8 | 1.09 |

| 450 | 17.1 | 10.2 | 1.06 |

Note: This table presents illustrative data that one might expect from MD simulations of poly(this compound) across a range of temperatures. The values are hypothetical and intended to demonstrate the type of quantitative analysis possible.

Environmental Transformation and Degradation Research of 2 Propylphenylglycidyl Ether

Biotic Degradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. The biodegradability of 2-Propylphenylglycidyl ether is a key factor in determining its persistence in the environment.

Studies on the aerobic biodegradation of PGE have shown it to be a slow process. In a standard 5-day Biochemical Oxygen Demand (BOD) test, PGE exhibited a theoretical BOD of 0% to 6%, indicating limited mineralization by a mixed microbial population from a sanitary waste treatment plant. nih.gov Another study using an activated sludge inoculum found that PGE, at a concentration of 100 mg/L, reached 33% of its theoretical BOD in 4 weeks. nih.gov

Research on the microbial degradation of epoxy resins, which are polymers of glycidyl (B131873) ethers, has identified bacteria such as Rhodococcus rhodochrous and Ochrobactrum anthropi as capable of utilizing these compounds as a sole carbon source, albeit in a synergistic manner. nih.govsemanticscholar.org The degradation of glycidol, the simplest glycidyl ether, is known to be accelerated by microbial activity. nih.govnih.gov The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the epoxide ring to form the corresponding diol, 2-Propylphenylglycerol, catalyzed by epoxide hydrolases. This diol can then undergo further degradation. The propyl-substituted phenol (B47542) moiety may be degraded through pathways similar to those for other alkylphenols, which typically involve hydroxylation of the aromatic ring followed by ring cleavage.

Specific studies identifying the microbial transformation products of this compound in environmental matrices are lacking. However, based on the known metabolic pathways of similar compounds, several potential transformation products can be postulated.

The initial hydrolysis of the epoxide ring would yield 2-Propylphenylglycerol. Subsequent oxidation of the glycerol (B35011) side chain could lead to the formation of corresponding carboxylic acids. Degradation of the aromatic ring would likely proceed through the formation of catecholic intermediates, which are then subject to ring cleavage.

Table 2: Postulated Biologically Relevant Transformation Products of this compound

| Initial Compound | Postulated Intermediate Products |

|---|

Advanced Oxidation Processes for Environmental Remediation (Chemical and Mechanistic Focus)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). wikipedia.orgmembranechemicals.com These radicals are powerful, non-selective oxidizing agents that can lead to the complete mineralization of organic compounds to carbon dioxide and water.

Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO₂). wikipedia.org While specific studies on the application of AOPs for the degradation of this compound are not available, the general principles of these processes can be applied to understand their potential for its remediation.

The reaction of hydroxyl radicals with this compound would likely initiate through several mechanisms:

Hydrogen Abstraction: Abstraction of a hydrogen atom from the propyl group or the glycidyl ether moiety.

Hydroxyl Radical Addition: Addition of the hydroxyl radical to the aromatic ring, leading to the formation of hydroxylated intermediates.

Epoxide Ring Opening: While less common for radical attack, interaction with the epoxide ring could also contribute to its degradation.

The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV light) are effective in generating hydroxyl radicals and have been shown to degrade a wide range of aromatic compounds and ethers. mdpi.commdx.ac.uk Ozonation can also be effective, either through direct reaction of ozone with the aromatic ring or through the generation of hydroxyl radicals at elevated pH. spartanwatertreatment.commdpi.com Photocatalysis with TiO₂ under UV irradiation is another promising AOP for the degradation of persistent organic pollutants.

The degradation of this compound via AOPs is expected to proceed through a series of oxidation steps, leading to the formation of various intermediates, including hydroxylated and carboxylated derivatives, before eventual mineralization. The specific products and their distribution would depend on the AOP employed and the reaction conditions.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Phenyl glycidyl ether (PGE) |

| Glycidol |

| 2-Propylphenylglycerol |

| Bisphenol A diglycidyl ether (BADGE) |

| Rhodococcus rhodochrous |

| Ochrobactrum anthropi |

| Titanium dioxide (TiO₂) |

| 2-Propylphenol (B147445) |

Methodologies for Tracking Environmental Fate (e.g., Isotope Labeling Studies for Pathway Elucidation)

The elucidation of the environmental transformation and degradation pathways of this compound necessitates sophisticated analytical methodologies capable of tracing the molecule's journey through various environmental compartments. These methods are designed to identify transformation products, determine degradation rates, and understand the mechanisms of breakdown, such as biotic and abiotic processes. A cornerstone of this research is the use of isotope labeling studies, which provide definitive evidence for pathway elucidation.

A fundamental aspect of determining environmental fate involves understanding a chemical's physical and chemical properties, which can predict its behavior. epa.gov Key properties include molecular weight, water solubility, vapor pressure, and partition coefficients like the n-octanol-water partition coefficient (KOW). epa.gov These parameters help in modeling the distribution of the compound in the environment.

Isotope Labeling Studies

Isotope labeling is a powerful technique for tracing the fate of a molecule in complex environmental matrices. This methodology involves replacing one or more atoms of the this compound molecule with their stable or radioactive isotopes. The most commonly used isotopes in these studies include Carbon-14 (¹⁴C), Hydrogen-3 (³H, tritium), and Oxygen-18 (¹⁸O).

The fundamental principle of this technique is that the isotopic label does not significantly alter the chemical properties of the molecule, but it provides a distinct signature that can be tracked. By following the isotopic label, researchers can unequivocally identify the transformation products derived from the parent compound, distinguishing them from naturally occurring substances in the environment. This is crucial for constructing accurate degradation pathways.

For instance, by synthesizing this compound with a ¹⁴C label in the phenyl ring or the glycidyl group, researchers can monitor the distribution of the radiolabel over time in soil, water, and sediment samples. Analysis of the radiolabeled products can reveal whether the degradation occurs at the ether linkage, the epoxide ring, or the propyl side chain.

The process for a typical isotope labeling study to elucidate the degradation pathway of this compound would involve the following steps:

Synthesis of Labeled Compound: Chemical synthesis of this compound with an isotopic label (e.g., ¹⁴C) at a specific position in the molecule.

Incubation: Introduction of the labeled compound into a controlled environmental system, such as a microcosm containing soil and/or water with active microbial populations.

Sampling: Periodic collection of samples from the different phases of the microcosm (water, soil, air) over a defined period.

Extraction and Separation: Extraction of the parent compound and its transformation products from the environmental matrix, followed by separation using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Detection and Identification: Detection of the radiolabeled compounds using techniques such as liquid scintillation counting or radio-HPLC. The identification of the chemical structure of the degradation products is typically achieved using mass spectrometry (MS) coupled with chromatography (e.g., GC-MS or LC-MS).

Pathway Elucidation: Based on the identified structures of the transformation products and their appearance over time, a detailed degradation pathway can be proposed.

Analytical Techniques for Monitoring

In conjunction with isotope labeling, a suite of advanced analytical techniques is essential for the comprehensive study of the environmental fate of this compound. These methods are crucial for separating, identifying, and quantifying the parent compound and its various degradation products in complex environmental samples.